molecular formula C6H8N2O2 B12426798 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3

2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3

Cat. No.: B12426798
M. Wt: 143.16 g/mol
InChI Key: ZHCKPJGJQOPTLB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is a deuterium-labeled derivative of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 typically involves the deuteration of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. This process can be achieved through several methods, including the use of deuterated reagents or solvents. One common method involves the methylation of 1-methylimidazole followed by oxidation to introduce the deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, along with advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 involves its incorporation into biological and chemical processes as a stable isotope-labeled compound. The deuterium atoms in the compound allow for precise tracking and quantification, providing valuable insights into the molecular targets and pathways involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 include:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it a valuable tool in research applications where accurate quantification and tracking are essential .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

143.16 g/mol

IUPAC Name

2-[1-(trideuteriomethyl)imidazol-4-yl]acetic acid

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)/i1D3

InChI Key

ZHCKPJGJQOPTLB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(N=C1)CC(=O)O

Canonical SMILES

CN1C=C(N=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.